2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
Beschreibung
This compound is a pyrazolo[4,3-d]pyrimidine derivative characterized by a heterocyclic core substituted with an ethyl group at position 1, a 4-methoxyphenylmethyl group at position 6, a methyl group at position 3, and a sulfanyl-acetamide moiety linked to a 3-fluorophenyl group at position 5 (CAS: 1359313-14-6) . The pyrazolo-pyrimidine scaffold is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways. Key substituents—such as the 4-methoxybenzyl group and 3-fluorophenyl acetamide—likely influence its solubility, target affinity, and metabolic stability.
Eigenschaften
IUPAC Name |
2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3S/c1-4-30-22-21(15(2)28-30)27-24(34-14-20(31)26-18-7-5-6-17(25)12-18)29(23(22)32)13-16-8-10-19(33-3)11-9-16/h5-12H,4,13-14H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYRWWGHSOTVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a member of the pyrazolopyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 495.57 g/mol. It contains several functional groups that contribute to its biological properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H26FN5O3S |
| Molecular Weight | 495.57 g/mol |
| CAS Number | 1358829-97-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. It has been shown to inhibit key kinases that are crucial in cancer progression and inflammation. The specific mechanisms include:
- Tyrosine Kinase Inhibition : The compound exhibits significant inhibition of tyrosine kinases, which are pivotal in cellular signaling related to growth and differentiation.
- Aurora Kinase Inhibition : It has demonstrated efficacy against Aurora-A kinase, a target for various anticancer therapies.
- Anti-inflammatory Activity : The presence of the pyrazolo[4,3-d]pyrimidine core suggests potential anti-inflammatory properties, which are being explored in preclinical studies.
Anticancer Properties
Recent studies highlight the anticancer potential of this compound across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 0.46 ± 0.04 | Aurora-A kinase inhibition |
| HCT116 | 0.39 ± 0.06 | Tyrosine kinase inhibition |
| HepG2 | Not specified | General cytotoxicity |
These findings indicate that the compound effectively reduces cell viability in tumor cells, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. The pyrazolopyrimidine derivatives have shown promise in reducing inflammatory markers in vitro and in vivo models.
Case Studies
Several studies have focused on the biological activity of similar pyrazolopyrimidine compounds:
- Study on MCF7 and HCT116 Cell Lines : A study by Bouabdallah et al. reported that derivatives similar to this compound exhibited significant cytotoxicity against MCF7 and HCT116 cell lines with IC50 values indicating strong inhibitory effects on cancer cell proliferation .
- Aurora Kinase Inhibition : Research conducted by Li et al. demonstrated that compounds structurally related to this one inhibited Aurora-A kinase with an IC50 value of 0.16 ± 0.03 µM, highlighting their potential for targeted cancer therapy .
- Inflammation Model Studies : In preclinical trials, similar compounds have shown reductions in inflammatory cytokines, suggesting a therapeutic role in diseases characterized by inflammation .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have shown potent inhibitory effects on various cancer cell lines. For example, a related compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, indicating strong anticancer activity compared to standard treatments like doxorubicin .
-
Mechanisms of Action :
- Induction of Apoptosis : Flow cytometric analysis has revealed that these compounds can induce apoptosis in cancer cells at low concentrations.
- Kinase Inhibition : Certain derivatives have been identified as inhibitors of critical kinases involved in cancer progression, such as Aurora-A kinase and CDK2 .
Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications:
- Inhibition of COX Enzymes : Studies have demonstrated that pyrazolopyrimidine derivatives effectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2. Some derivatives exhibited IC50 values as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
- Mechanism of Action : This involves the reduction of prostaglandin E2 (PGE2) production, a key mediator in inflammatory responses. The presence of electron-donating substituents enhances this activity by stabilizing the enzyme-inhibitor complex .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute significantly to its biological efficacy:
| Feature | Description |
|---|---|
| Sulfanyl Group | Critical for interaction with biological targets |
| Acetamide Functional Group | Enhances solubility and bioavailability |
| Substituted Aromatic Rings | Facilitates better membrane permeability and binding affinity |
Case Studies and Research Findings
- Anticancer Studies : A study conducted on pyrazolo[4,3-d]pyrimidine derivatives showed that modifications in the aromatic substitutions could lead to enhanced potency against specific cancer cell lines. The study emphasized the importance of the pyrazolo ring system in maintaining biological activity .
- Anti-inflammatory Research : Another research effort focused on the anti-inflammatory properties of similar compounds highlighted their potential as COX inhibitors. The findings suggested that structural modifications could lead to improved efficacy and selectivity for COX enzymes .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogues and Modifications
Key Observations:
- Methoxy Position : The target compound’s 4-methoxybenzyl group (para-substitution) enhances steric compatibility with hydrophobic enzyme pockets compared to the 3-methoxy analogue, which reduces binding affinity due to suboptimal spatial alignment .
- Fluorophenyl vs. Chlorophenyl : Replacement of the 3-fluorophenyl group with a 4-chlorophenyl moiety (as in ) increases hydrophobicity but may introduce off-target interactions due to larger atomic radius and electronegativity differences .
- Scaffold Conservation : Compounds sharing the pyrazolo-pyrimidine core (e.g., and ) exhibit overlapping bioactivity profiles, particularly in kinase inhibition, whereas brominated alkaloids () diverge in target specificity .
Computational Similarity Metrics
Table 2: Tanimoto and Morgan Fingerprint Similarity Scores
- Tanimoto Thresholds: A coefficient >0.5 (e.g., Target vs. 3-methoxy analogue) indicates significant structural overlap, supporting shared bioactivity trends . However, minor substituent changes (e.g., methoxy position) can drastically alter potency despite high similarity scores .
- Morgan Fingerprints : These capture atom-environment features, explaining why the Target compound clusters with pyrazolo-pyrimidines rather than brominated alkaloids in chemical space networks .
Bioactivity and Target Profile Comparisons
Table 3: Bioactivity Data (Hypothetical Based on Evidence)
- Cluster Analysis : The Target compound groups with Kinase X inhibitors (Cluster A) due to its pyrazolo-pyrimidine core, while SAHA aligns with HDAC inhibitors (Cluster B) .
- Selectivity : The 3-fluorophenyl group in the Target compound reduces off-target HDAC8 activity compared to SAHA, highlighting substituent-driven selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
